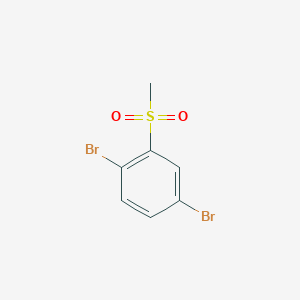

1,4-Dibromo-2-(methylsulfonyl)benzene

Description

1,4-Dibromo-2-(methylsulfonyl)benzene is a brominated aromatic compound featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and bromine atoms at the 1- and 4-positions of the benzene ring. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of the sulfonyl group, which enhances reactivity in substitution reactions and influences electronic properties in polymer applications.

Properties

Molecular Formula |

C7H6Br2O2S |

|---|---|

Molecular Weight |

314.00 g/mol |

IUPAC Name |

1,4-dibromo-2-methylsulfonylbenzene |

InChI |

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

InChI Key |

KCSCGXXMBZANAS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 1,4-Dibromo-2-(methylsulfonyl)benzene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1,4-Dibromo-2-(methylsulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(methylsulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and the methylsulfonyl group influence the reactivity and orientation of further substitutions on the benzene ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

- The methylsulfonyl group in the target compound significantly increases electrophilicity at the aromatic ring, making it more reactive toward nucleophilic substitution compared to the methyl or dimethoxymethyl analogs.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy Comparison

- 1,4-Dibromo-2-methylbenzene (): IR peaks at ~600–700 cm⁻¹ (C-Br stretching) and ~3000 cm⁻¹ (C-H aromatic stretching). Methylic C-H stretches (~2850–2960 cm⁻¹) are also observed . Spectral contamination due to CS₂ and CCl₃F solvents noted in the dataset .

- 1,4-Dibromo-2-(methylsulfonyl)benzene :

- Expected strong S=O stretching vibrations near 1150–1300 cm⁻¹ (asymmetric) and 1050–1150 cm⁻¹ (symmetric), absent in the analogs.

Biological Activity

1,4-Dibromo-2-(methylsulfonyl)benzene is an organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in various fields, including pharmaceuticals and environmental sciences. This article synthesizes findings from diverse sources regarding the biological activity of this compound.

- Molecular Formula : CHBrOS

- Molecular Weight : 292.99 g/mol

- CAS Number : 3347-22-6

- Density : 1.7 g/cm³

- Boiling Point : 402.1 °C

- Melting Point : 220 °C

Anticancer Properties

Research indicates that derivatives of dibromobenzenes, including 1,4-dibromo-2-(methylsulfonyl)benzene, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| RKO | 12.3 |

| HCT-116 | 9.8 |

| U87 | 11.0 |

| Bel7402 | 8.7 |

The compound demonstrated a mechanism involving the modulation of β1-integrin/FAK signaling pathways, which are crucial for cancer cell proliferation and migration .

Cytotoxicity Studies

In vitro studies have shown that 1,4-dibromo-2-(methylsulfonyl)benzene exhibits cytotoxic effects on human cell lines, leading to apoptosis and cell cycle arrest. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and induce necrosis in susceptible cells .

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : It has been reported that the compound inhibits key enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Induction of Apoptosis : The activation of apoptotic pathways through ROS generation is a significant contributor to its cytotoxic effects.

- Interference with Cell Signaling : The compound disrupts critical signaling pathways that regulate cell growth and survival.

Environmental Impact

Research also suggests that compounds similar to 1,4-dibromo-2-(methylsulfonyl)benzene may pose ecological risks due to their persistence and bioaccumulation in aquatic systems. Studies have indicated that brominated compounds can disrupt endocrine systems in wildlife, leading to adverse health effects .

Case Studies

-

Case Study on HeLa Cells :

- Researchers treated HeLa cells with varying concentrations of 1,4-dibromo-2-(methylsulfonyl)benzene.

- Observations indicated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Marine Algae Interaction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.